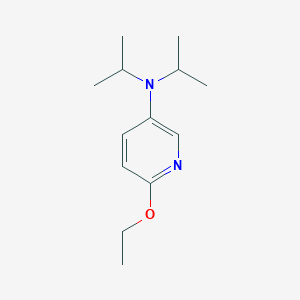

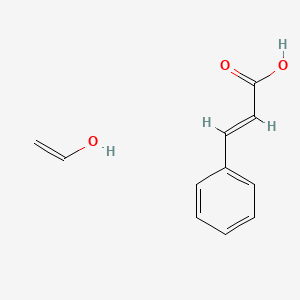

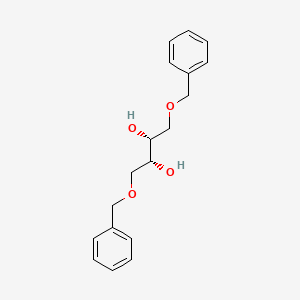

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform simple starting materials into the desired compound. The choice of reactions depends on the functional groups present in the starting materials and the desired compound. Retrosynthetic analysis can be used to plan the synthesis .Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. Various reactions can be performed to transform these functional groups into other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a compound of interest in the field of organic synthesis, particularly in reactions catalyzed by organic phosphines. In one study, ethyl 2-methyl-2,3-butadienoate acted as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process was noted for its excellent yields, complete regioselectivity, and potential for expanding the scope of reactions by utilizing substituted variants of the initial compound, achieving high diastereoselectivities (Zhu et al., 2003).

Coordination Chemistry and Ligand Design

In coordination chemistry, ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate derivatives have been used to append ethyl and benzyl groups to pyridine and aniline ligands in diiron(II) complexes, aiming to mimic the diiron(II) center of the hydroxylase component of soluble methane monooxygenase (MMOH). These compounds have been synthesized as analogues of MMOH's diiron(II) center and subjected to oxygenation studies to investigate the potential oxidative transformations catalyzed by these complexes, offering insights into the design and function of bioinspired catalytic systems (Carson & Lippard, 2006).

Microbial Reduction for Stereoselective Synthesis

In the realm of stereoselective synthesis, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by specific microorganisms yielded ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This technique showcases the utility of microbial catalysis in the selective synthesis of complex organic molecules, providing a green and efficient alternative to traditional chemical synthesis methods (Guo et al., 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

57056-57-2 |

|---|---|

Nombre del producto |

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |

Fórmula molecular |

C14H15NO4 |

Peso molecular |

261.27 g/mol |

Nombre IUPAC |

ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |

Clave InChI |

FQMSSTZJKSWSMP-LLVKDONJSA-N |

SMILES isomérico |

CCOC(=O)[C@@H]1CN(C(=O)C1=O)CC2=CC=CC=C2 |

SMILES |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |

SMILES canónico |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)

![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)